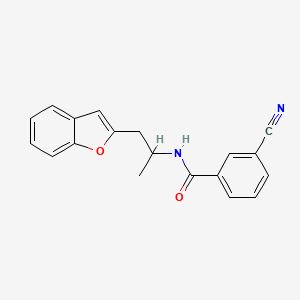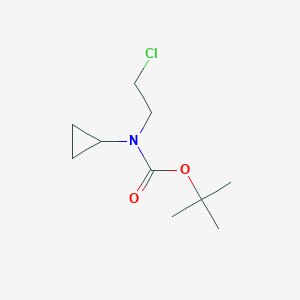![molecular formula C8H16ClNO B2859341 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride CAS No. 2287331-84-2](/img/structure/B2859341.png)
5-Oxaspiro[3.5]nonan-9-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Oxaspiro[3.5]nonan-9-amine hydrochloride is a chemical compound with the CAS Number: 2287331-84-2 . It has a molecular weight of 177.67 .
Molecular Structure Analysis
The InChI code for 5-Oxaspiro[3.5]nonan-9-amine hydrochloride is 1S/C8H15NO.ClH/c9-7-3-1-6-10-8(7)4-2-5-8;/h7H,1-6,9H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Oxaspiro[3.5]nonan-9-amine hydrochloride is a powder . It is stored at room temperature . The purity of the compound isScientific Research Applications
Synthetic Methods and Chemical Reactions
- The reaction of 6-hydroxy-7,7-dicyclopropyl-5-oxaspiro[2,4]heptan-4-one and (1-formylcyclobutyl)acetic acid with amines demonstrated a convenient method for preparing 5-(arylamino)tetrahydrofuran-2-ones, highlighting a pathway for generating open-chain or cyclic compounds based on the structure of the starting materials (Bessmertnykh et al., 1992).
- A diversity-oriented synthesis approach facilitated the creation of novel azaspirocycles, including heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, underscoring the relevance of such scaffolds for drug discovery (Wipf et al., 2004).
Antimicrobial Applications
- Synthesis of bispiroheterocyclic systems through the reaction of 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan-3‐one and/or [4.5] decan‐3‐one with hydrazines, hydroxylamine, urea, and thiourea derivatives produced compounds tested for antimicrobial activities, providing a basis for novel antimicrobial agent development (Al-Ahmadi, 1996).
Drug Discovery and Development
- The exploration of a spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold led to the discovery of potent inhibitors of soluble epoxide hydrolase (sEH), showcasing the potential of such compounds in therapeutic applications for cardiovascular disease, inflammation, and pain (Lukin et al., 2018).
properties
IUPAC Name |
5-oxaspiro[3.5]nonan-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-1-6-10-8(7)4-2-5-8;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAVIIKWXQVQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCC2)OC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)
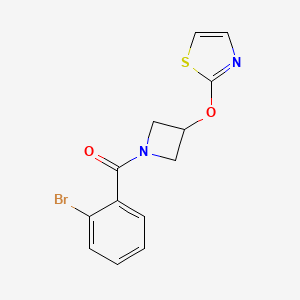
![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

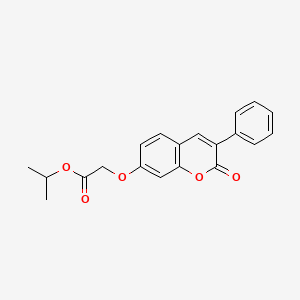
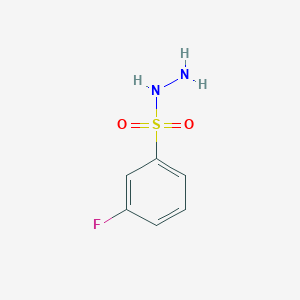
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)

![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
